[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate
CAS No.: 1217887-12-1
Cat. No.: VC11699936
Molecular Formula: C21H34BF4O3P
Molecular Weight: 452.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217887-12-1 |
|---|---|
| Molecular Formula | C21H34BF4O3P |
| Molecular Weight | 452.3 g/mol |
| IUPAC Name | dicyclohexyl-(2,4,6-trimethoxyphenyl)phosphanium;tetrafluoroborate |
| Standard InChI | InChI=1S/C21H33O3P.BF4/c1-22-16-14-19(23-2)21(20(15-16)24-3)25(17-10-6-4-7-11-17)18-12-8-5-9-13-18;2-1(3,4)5/h14-15,17-18H,4-13H2,1-3H3;/q;-1/p+1 |
| Standard InChI Key | KSZMPQYTYGNGTR-UHFFFAOYSA-O |
| SMILES | [B-](F)(F)(F)F.COC1=CC(=C(C(=C1)OC)[PH+](C2CCCCC2)C3CCCCC3)OC |
| Canonical SMILES | [B-](F)(F)(F)F.COC1=CC(=C(C(=C1)OC)[PH+](C2CCCCC2)C3CCCCC3)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Composition
The IUPAC name dicyclohexyl-(2,4,6-trimethoxyphenyl)phosphanium tetrafluoroborate reflects its tetracoordinated phosphorus center, where the cationic phosphonium ion pairs with a tetrafluoroborate (BF4−) counterion . Key structural components include:
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A 2,4,6-trimethoxyphenyl group providing electron-donating methoxy substituents at ortho, meta, and para positions.
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Two cyclohexyl groups contributing steric bulk to stabilize metal-ligand complexes.
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A tetrafluoroborate anion ensuring solubility in polar aprotic solvents like acetonitrile and dimethylformamide.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H34BF4O3P |
| Molecular Weight | 452.3 g/mol |
| CAS Registry Number | 1217887-12-1 |
| SMILES Notation | B-(F)(F)F.COC1=CC(=C(C(=C1)OC)PH+C3CCCCC3)OC |
| InChI Key | KSZMPQYTYGNGTR-UHFFFAOYSA-O |
The SMILES string explicitly defines the connectivity: the phosphonium center bonds to two cyclohexyl rings, a 2,4,6-trimethoxyphenyl group, and a tetrafluoroborate anion .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Phosphine Formation: Dicyclohexyl(2,4,6-trimethoxyphenyl)phosphine is prepared by reacting 2,4,6-trimethoxyphenylmagnesium bromide with dicyclohexylchlorophosphine in anhydrous tetrahydrofuran under argon .
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Salt Metathesis: The phosphine undergoes protonation with tetrafluoroboric acid (HBF4) in dichloromethane, yielding the phosphonium tetrafluoroborate salt.
Table 2: Key Synthetic Parameters
| Parameter | Condition |
|---|---|
| Reaction Temperature | 0–25°C |
| Solvent | Dichloromethane/THF |
| Yield | 85–92% |
| Purity (HPLC) | >98% |
Spectroscopic Characterization
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31P NMR: A singlet at δ +22.5 ppm (referenced to H3PO4) confirms the phosphonium structure, absent of phosphine oxide impurities .
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1H NMR: Methoxy protons resonate as a singlet at δ 3.78 ppm, while cyclohexyl protons appear as multiplet signals between δ 1.20–2.15 ppm .
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IR Spectroscopy: Strong B-F stretching vibrations at 1,080 cm⁻¹ and P-C aromatic bends at 740 cm⁻¹.
Applications in Transition-Metal Catalysis
Suzuki-Miyaura Cross-Coupling
The compound’s deprotonated form, dicyclohexyl(2,4,6-trimethoxyphenyl)phosphine (LB-Phos), ligates palladium to form Pd(LB-Phos)2Cl2, a catalyst for coupling aryl chlorides with boronic acids at low loadings (0.1–0.5 mol%) . Key advantages include:
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Enhanced Electron Density: Methoxy groups increase electron donation, accelerating oxidative addition of aryl chlorides.
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Steric Protection: Bulky cyclohexyl groups suppress β-hydride elimination, enabling couplings of sterically hindered substrates .
Table 3: Catalytic Performance in Suzuki Reactions
| Substrate | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| 4-Chlorotoluene | 95 | 1,200 |
| 2-Chloronaphthalene | 88 | 950 |
| 4-Chloroacetophenone | 92 | 1,050 |
Olefin Metathesis
In collaboration with Grubbs-type catalysts, LB-Phos facilitates ring-closing metathesis (RCM) of dienes, achieving >90% conversion in <2 hours at 40°C . The phosphine’s bulk prevents catalyst deactivation via phosphine dissociation, extending operational lifetime .
Physicochemical and Stability Profiles
Solubility and Stability
The compound exhibits:
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High Solubility: >50 mg/mL in acetonitrile, dichloromethane, and THF.
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Thermal Stability: Decomposition onset at 210°C (TGA analysis).
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Hygroscopicity: Moderate moisture sensitivity, requiring storage under inert gas .
Compatibility with Reaction Conditions
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Acidic Media: Stable below pH 3, but hydrolyzes above pH 7 via P-C bond cleavage.
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Oxidizing Agents: Susceptible to oxidation by peroxides, necessitating antioxidant additives in long-term storage.
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